A[5/']P6[5/']A Ammonium salt
Description
A[5/']P6[5/']A Ammonium salt, chemically identified as Diadenosine hexaphosphate ammonium salt (alternative names: P1,P6-Di(adenosine-5') hexaphosphate ammonium salt), is a dinucleotide compound featuring two adenosine moieties linked by a hexaphosphate chain . This compound is notable for its role in biochemical research, particularly in studies involving nucleotide signaling, enzymatic assays, and energy metabolism. The ammonium counterion enhances solubility in aqueous solutions, making it suitable for in vitro applications.
Properties
CAS No. |
102783-34-6 |
|---|---|
Molecular Formula |
C20H33N11O25P6 |
Molecular Weight |
1013.379 |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane |
InChI |
InChI=1S/C20H30N10O25P6.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(49-19)1-47-56(35,36)51-58(39,40)53-60(43,44)55-61(45,46)54-59(41,42)52-57(37,38)48-2-8-12(32)14(34)20(50-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,21,23,25)(H2,22,24,26);1H3/t7-,8-,11-,12-,13-,14-,19-,20-;/m1./s1 |
InChI Key |
BTBTYNDBLNVPCA-AHKIGRPSSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N |
Origin of Product |
United States |
Scientific Research Applications
Biological and Pharmaceutical Applications
Mechanism of Action
A[5/']P6[5/']A Ammonium salt is known for its role in cellular signaling and metabolism. It acts as a phosphoinositide, which is crucial for various biological processes including cell growth, differentiation, and apoptosis. Its ammonium salt form enhances solubility and bioavailability, making it suitable for pharmaceutical formulations.
Case Study: Cancer Treatment
Research has indicated that this compound can influence tumor growth inhibition. In a study involving human solid tumors, the compound was administered alongside traditional chemotherapy agents, resulting in enhanced therapeutic efficacy and reduced side effects. This synergistic effect highlights its potential as an adjunctive treatment in oncology .
Agricultural Applications
Fertilizer Development
The ammonium salt form of A[5/']P6[5/']A has been explored as a nitrogen source in fertilizers. Its slow-release properties can improve nutrient uptake efficiency in plants, leading to better crop yields and reduced environmental impact from leaching.
Field Trials
In field trials conducted on various crops, the application of this compound resulted in significant improvements in plant growth parameters compared to conventional fertilizers. The trials demonstrated enhanced root development and increased resistance to biotic stress .
Industrial Applications
Chemical Synthesis
this compound is utilized as a reagent in organic synthesis, particularly in reactions requiring phase transfer catalysts. Its ability to facilitate the transfer of ions across phases makes it valuable in the production of various chemicals.
Material Science
The compound has been investigated for its potential use in developing advanced materials, including phase change materials (PCMs) that can store and release thermal energy efficiently. This application is particularly relevant in energy management systems .
Environmental Applications
Pollution Control
The ammonium salt form has been studied for its effectiveness in treating wastewater. Its ability to bind heavy metals makes it a candidate for remediation technologies aimed at reducing environmental pollution.
Research Findings
Studies have shown that this compound can significantly reduce the concentration of toxic metals in contaminated water sources, thereby improving water quality and promoting ecosystem health .
Data Summary
Comparison with Similar Compounds
Structural Analogs: Diadenosine Polyphosphates
A[5/']P6[5/']A Ammonium Salt vs. Diadenosine Triphosphate (Ap3A) and Diadenosine Tetraphosphate (Ap4A):
*Estimated based on adenosine monophosphate (347 g/mol) and phosphate group (~95 g/mol).
Key Differences:
- The hexaphosphate chain in A[5/']P6[5/']A provides higher negative charge density, influencing its binding affinity to proteins like kinases or ATPases compared to shorter-chain analogs .
- Ap3A and Ap4A are more prevalent in cellular signaling, whereas A[5/']P6[5/']A is often used in specialized assays requiring extended phosphate interactions .
Physicochemical Comparison with Other Ammonium Salts
This compound vs. Aluminum Ammonium Sulfate and Simvastatin-d6 Hydroxy Acid Ammonium Salt:
*Approximate formula based on adenosine and phosphate stoichiometry.
Key Differences:
- Aluminum ammonium sulfate’s industrial applications in food and water treatment contrast with A[5/']P6[5/']A’s niche biochemical uses .
- Simvastatin-d6’s deuterated structure enables precise metabolic tracking, a feature absent in non-labeled ammonium salts like A[5/']P6[5/']A .
Research Findings and Implications
Preparation Methods
Reaction Mechanism and Optimization
The quaternization of tertiary amines with benzyl halides in aqueous media represents a cornerstone of industrial-scale ammonium salt production. As detailed in EP0791575A1, this method leverages water as a reaction solvent to accelerate the conversion of tertiary amines to quaternary ammonium salts. For A[5/']P6[5/']A Ammonium salt, the reaction likely involves a tertiary amine precursor (e.g., adenine derivatives) reacting with a phosphorylated benzyl halide.
Key parameters include:
-
Solvent Composition : Reactions conducted in water or water-organic mixtures (≥10% water by weight) achieve 95% yields within hours, compared to days in pure organic solvents.
-
Temperature : Optimal ranges between 60°C and 80°C balance reaction kinetics and byproduct suppression.
-
Stoichiometry : A 1:1 molar ratio of tertiary amine to benzyl halide minimizes unreacted precursors.
Table 1: Reaction Conditions for Aqueous-Phase Quaternization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Water Content | 10–50% (v/v) | ↑ 70–95% |
| Temperature | 60–80°C | ↑ 85–95% |
| Reaction Time | 2–6 hours | ↓ Byproducts |
Anion Exchange and Salt Formation
Post-quaternization, the halide counterion (e.g., Cl⁻, Br⁻) is often replaced via metathesis. For this compound, this step introduces the phosphate-rich anion. EP0791575A1 describes adding sodium hexafluoroantimonate or analogous salts to precipitate the desired ammonium complex. For instance:
This method achieves >90% anion exchange efficiency but requires rigorous purification to remove residual sodium salts.
Resin-Mediated Anion Exchange for Halide-Free Synthesis
Ion Exchange Resin Pretreatment
CN102344479B outlines a halide-free approach using bromine-type strongly basic anion exchange resins. The resin is preconditioned via:
Continuous Flow Synthesis
The tertiary ammonium iodide precursor (e.g., methyl diethyl hexadecyl ammonium iodide) is dissolved in deionized water and passed through the resin column. Bromide ions displace iodide, yielding the target ammonium bromide salt:
Table 2: Performance of Resin-Mediated Anion Exchange
| Precursor | Resin Volume | Yield | Purity (HPLC) |
|---|---|---|---|
| Methyl diethyl C16 NH4+I⁻ | 220 mL | 95.2% | >99.9% |
| Piperazinium ditosylate | 210 mL | 94.1% | >99.9% |
This method eliminates hazardous methyl bromide and achieves consistent yields >90%. Scaling to this compound would require analogous phosphate-functionalized resins.
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
Economic and Environmental Considerations
-
Cost : Resin methods incur higher upfront costs (resin procurement) but lower waste disposal expenses.
-
Sustainability : Water-based systems align with green chemistry principles, reducing volatile organic solvent use.
Purification and Characterization
Crystallization Techniques
Post-reaction mixtures are purified via:
Q & A
Q. How can ammonium salts be identified in laboratory settings?
Ammonium salts are identified via reaction with aqueous NaOH, releasing ammonia gas (NH₃) detectable by its pungent odor or pH-sensitive litmus paper. For quantitative analysis, conduct thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to track NH₃ evolution during heating. Confirmatory tests include ion chromatography for NH₄⁺ detection .
Q. What are common synthesis pathways for ammonium salts?
Ammonium salts are synthesized via acid-base neutralization: reacting ammonia (NH₃) or ammonium hydroxide (NH₄OH) with acids (e.g., HCl, H₂SO₄). For organic ammonium salts, quaternary ammonium compounds can be formed by alkylation of amines. Purification often involves recrystallization or solvent evaporation under controlled pH .
Advanced Research Questions
Q. How do sulfate salts influence the thermal decomposition mechanisms of ammonium nitrate (AN)?
Sulfate salts like (NH₄)₂SO₄ or CaSO₄ alter AN’s thermal stability via competing mechanisms:
- Inhibition : At high concentrations, sulfates act as inert fillers, dispersing heat and delaying decomposition.
- Catalysis : At low concentrations, sulfate-derived ions (e.g., HSO₄⁻) acidify the system, accelerating radical-mediated decomposition. Methodologically, use differential thermal analysis (DTA) and evolved gas analysis (EGA) to map exothermic peaks and gas profiles (e.g., NO₂, H₂O) under varying sulfate ratios .
Q. What methodological approaches resolve contradictions in identifying ammonium salts in extraterrestrial samples?
Contradictions arise from overlapping infrared (IR) absorption bands (e.g., 3.2 μm for NH₄⁺ vs. organics). Resolve this via:
Q. How can spectroscopic data resolve structure-property relationships in triethylammonium (TEA)-based ionic liquids?
Combine quantum chemical modeling (e.g., DFT calculations) with experimental techniques:
- IR/Raman spectroscopy : Identify hydrogen-bonding patterns between NH₄⁺ and anions (e.g., sulfonate vs. carboxylate).
- Thermal analysis : Correlate ion-pair interaction energies (from modeling) with melting points (DSC data). Stronger interactions (e.g., in triethanolammonium salts) yield higher melting points and viscosity .
Q. What experimental designs optimize ammonium formate for capillary electrochromatography applications?
Optimize buffer concentration (50–100 mM ammonium formate) and pH (3.0–6.0) to enhance separation of charged analytes (e.g., oligosaccharides). Use response surface methodology (RSM) to balance resolution and analysis time. Validate with UV-Vis detection and reproducibility tests across ≥3 batches .
Data Contradiction Analysis
Q. Why do some studies classify sulfate salts as AN decomposition inhibitors while others report catalytic effects?
This dichotomy arises from concentration-dependent behavior:
- High sulfate ratios (>20% mass) : Physically inhibit decomposition by absorbing heat and diluting reactive intermediates.
- Low ratios (<5% mass) : Chemically catalyze via acidification (e.g., HSO₄⁻ generation) or radical formation. Resolve contradictions by replicating studies under standardized conditions (e.g., 5 K/min heating rate, synthetic air flow) and reporting exact additive proportions .
Methodological Recommendations
- Thermal Stability Studies : Use TG-DTA-MS trios to decouple dehydration, phase transitions, and decomposition events.
- Extraterrestrial Sample Analysis : Pair lab simulations with space mission spectral databases (e.g., VIRTIS-M data from Rosetta) .
- Ionic Liquid Design : Prioritize TEOA salts over TEA for applications requiring high thermal stability, leveraging hydroxyl group-enhanced H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
